![molecular formula C8H4BrFO B2406062 5-Bromo-6-fluoro-1-benzofuran CAS No. 1427417-54-6](/img/structure/B2406062.png)
5-Bromo-6-fluoro-1-benzofuran
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Overview
Description
5-Bromo-6-fluoro-1-benzofuran is a compound with a molecular weight of 215.02 . It is a powder at room temperature . The IUPAC name for this compound is 5-bromo-6-fluorobenzofuran .
Synthesis Analysis
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The InChI code for 5-Bromo-6-fluoro-1-benzofuran is1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H
. This code provides a specific representation of the molecular structure of the compound. Chemical Reactions Analysis
Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . Benzofuran and its derivatives have attracted much attention owing to their biological activities .Physical And Chemical Properties Analysis
5-Bromo-6-fluoro-1-benzofuran is a powder at room temperature . It has a molecular weight of 215.02 .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including 5-Bromo-6-fluoro-1-benzofuran, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects in different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have been found to display potent antibacterial activity . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups, like in 5-Bromo-6-fluoro-1-benzofuran, have also displayed potent antibacterial activity .
Anti-Oxidative Activity
Benzofuran compounds are known for their anti-oxidative activities . This suggests that 5-Bromo-6-fluoro-1-benzofuran could potentially be used in research related to oxidative stress and related diseases .
Anti-Viral Activity
Benzofuran compounds have been found to exhibit anti-viral activities . This indicates that 5-Bromo-6-fluoro-1-benzofuran could potentially be used in the development of new antiviral drugs .
Anticancer Drug Research
Benzofuran substituted chalcone compounds are important directions in recent anticancer drug research . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .
In Vivo Testing for Anticancer Activity
Further in vivo testing using a murine lung cancer model demonstrated a significant anticancer activity by reducing the growth of metastatic lesions in the lung without affecting body weight or vital organ size .
Mechanism of Action
Target of Action
Benzofuran and its derivatives, which include 5-bromo-6-fluoro-1-benzofuran, have been found to exhibit antimicrobial properties . This suggests that the compound may target bacterial or fungal cells.
Mode of Action
It has been observed that benzofuran derivatives exhibit antibacterial activity when they contain halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 . This suggests that the bromo and fluoro groups in 5-Bromo-6-fluoro-1-benzofuran may interact with bacterial or fungal cells, leading to their inhibition or destruction.
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological activities . This suggests that 5-Bromo-6-fluoro-1-benzofuran may affect multiple biochemical pathways, potentially leading to a variety of downstream effects.
Pharmacokinetics
The compound’s molecular weight is 21502 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the body.
Result of Action
Given the compound’s potential antimicrobial properties , it may lead to the inhibition or destruction of bacterial or fungal cells.
Safety and Hazards
Future Directions
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . This suggests that there may be future research and development opportunities for 5-Bromo-6-fluoro-1-benzofuran and similar compounds.
properties
IUPAC Name |
5-bromo-6-fluoro-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLGVJAMAUEQIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-1-benzofuran | |
CAS RN |
1427417-54-6 |
Source
|
Record name | 5-bromo-6-fluoro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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